5-Chloro-2-cyclopropoxypyridine
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Overview
Description
5-Chloro-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8ClNO It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropoxypyridine typically involves the reaction of 2-cyclopropoxypyridine with a chlorinating agent. One common method is the chlorination of 2-cyclopropoxypyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
C8H9NO+SOCl2→C8H8ClNO+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
5-Chloro-2-cyclopropoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antifungal and antibacterial properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool for studying the interactions of pyridine derivatives with biological targets, aiding in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and cyclopropoxy group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a cyclopropoxy group.
5-Chloro-2,3-difluoropyridine: Contains additional fluorine atoms, leading to different chemical properties.
2,5-Diphenyl-1,3-oxazoline: Different heterocyclic structure but shares some chemical reactivity.
Uniqueness
5-Chloro-2-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
SRKRNIZOEHBTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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